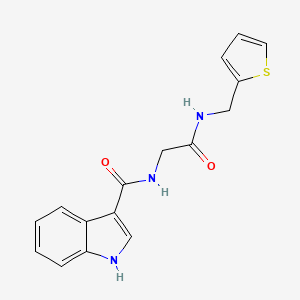
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as CBM-THZ-AM, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can combat drug resistance in pathogens by inhibiting the biosynthesis of bacterial lipids or through other mechanisms . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Activity
The compound’s derivatives have shown promise as antiproliferative agents, particularly against breast cancer cell lines like MCF7 . Their ability to inhibit the growth of cancerous cells could be harnessed in chemotherapy drugs, offering a new avenue for cancer treatment.
Molecular Modelling
Molecular docking studies of thiazole derivatives have been carried out to understand their binding modes with various receptors . This application is crucial in rational drug design, allowing researchers to predict how these compounds might interact with biological targets and influence their activity.
Drug Resistance Research
The study of thiazole derivatives also contributes to understanding how cancerous cells and pathogens develop resistance to drugs . By analyzing the mechanisms of action and resistance, new strategies can be devised to overcome these challenges.
Pharmacological Studies
The pharmacological activities of thiazole derivatives are not limited to antimicrobial and anticancer properties. They have been reported to possess anti-inflammatory, antifungal, antitubercular, and antitumor activities . This broad spectrum of pharmacological effects makes them a rich subject for ongoing research and drug development.
Analytical Chemistry
The physicochemical properties and spectroanalytical data of thiazole derivatives are important in the field of analytical chemistry . Understanding these properties helps in the identification, quantification, and quality control of these compounds in various formulations.
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their medicinal properties. The thiazole nucleus, in particular, is a key structural feature that imparts significant biological activity, making it a target for the development of new therapeutic agents .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPOKGGQMJJODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574241.png)
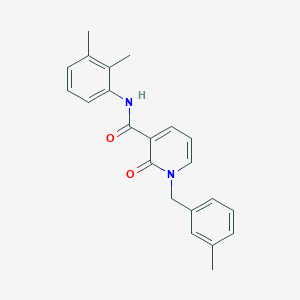
![1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574246.png)
![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)
![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)
![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)
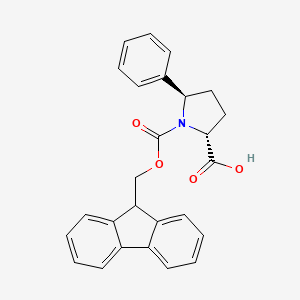
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)
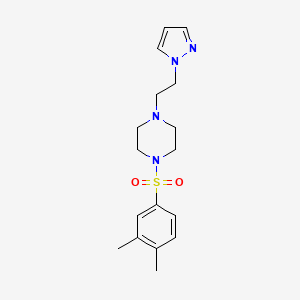
![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)
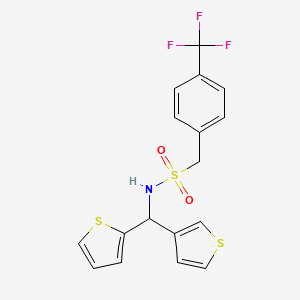
![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)
